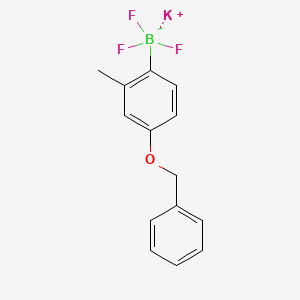

Trifluoroborato de (4-benciloxi-2-metilfenil)potasio

Descripción general

Descripción

Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate is a useful research compound. Its molecular formula is C14H13BF3KO and its molecular weight is 304.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reacciones de Acoplamiento Cruzado de Suzuki-Miyaura

El trifluoroborato de (4-benciloxi-2-metilfenil)potasio es un reactivo valioso en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es fundamental en la formación de enlaces carbono-carbono, que son esenciales en la síntesis orgánica. La estabilidad y reactividad de los trifluoroboratos de potasio los hacen superiores a los ácidos y ésteres borónicos tradicionales, proporcionando una vía más eficiente para sintetizar moléculas orgánicas complejas.

Química Medicinal

En el ámbito de la química medicinal, este compuesto sirve como un intermedio versátil para la síntesis de varios productos farmacéuticos . Su estabilidad en condiciones fisiológicas permite la creación de moléculas bioactivas que pueden modificarse aún más para mejorar su eficacia terapéutica.

Ciencia de Materiales

La robustez del compuesto bajo condiciones oxidativas fuertes lo hace adecuado para aplicaciones de ciencia de materiales . Se puede utilizar para modificar superficies o crear nuevos materiales con propiedades deseadas, como una mayor durabilidad o conductividad.

Investigación Proteómica

El this compound se utiliza en la investigación proteómica como un producto especializado . Puede emplearse en el estudio de las interacciones y funciones de las proteínas, ayudando a comprender los procesos biológicos complejos.

Epoxidación de Enlaces Insaturados

Este compuesto también se utiliza en la epoxidación de enlaces insaturados . La reacción procede con alta conversión y selectividad, lo cual es crucial para la síntesis de epóxidos, compuestos que son valiosos en varias industrias químicas debido a su reactividad.

Desarrollo de Nuevos Reactivos de Boro

Por último, contribuye al desarrollo de nuevos reactivos de boro . Los investigadores, en colaboración con líderes de la industria, están expandiendo la gama de reactivos de boro disponibles para reacciones de acoplamiento cruzado, lo que amplía el alcance de las transformaciones químicas posibles en la química sintética.

Actividad Biológica

Potassium (4-benzyloxy-2-methylphenyl)trifluoroborate, often abbreviated as KBMPT, is a specialized organoboron compound that has garnered attention in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This article explores its biological activity, synthesis, applications, and relevant case studies.

KBMPT is synthesized through the reaction of 4-benzyloxy-2-methylphenylboronic acid with potassium trifluoroborate. This compound is characterized by its trifluoroborate moiety, which enhances its reactivity in forming carbon-carbon bonds under mild conditions. The general reaction can be represented as follows:

This reaction pathway highlights its utility in generating biaryl compounds essential for pharmaceuticals and agrochemicals.

Enzymatic Inhibition

Recent studies have indicated that organotrifluoroborates, including KBMPT, exhibit inhibitory effects on serine proteases such as trypsin and α-chymotrypsin. These compounds act as non-covalent, competitive inhibitors, suggesting potential applications in therapeutic contexts where modulation of protease activity is desired .

Applications in Organic Synthesis

KBMPT is primarily utilized as a reagent in various organic synthesis reactions, particularly:

- Suzuki-Miyaura Couplings : It serves as a boron source for forming C–C bonds.

- Nitrosation Reactions : KBMPT can be used to synthesize nitrosated products efficiently under optimized conditions .

The versatility of KBMPT makes it a valuable tool in both academic research and industrial applications.

Case Study 1: Nitrosation of Organotrifluoroborates

In a study focused on the nitrosation of organotrifluoroborates using sodium nitrite, potassium (4-(benzyloxy)phenyl)trifluoroborate was successfully converted into various nitrogen-containing compounds with high yields. The optimized conditions allowed for an efficient transformation with minimal byproducts .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Nitrosated product A | 89% | Heptane:H2O at 50 °C |

| Nitrosated product B | 86% | Two-step procedure |

This case study underscores the utility of KBMPT in generating complex organic molecules through straightforward methodologies.

Case Study 2: Borylation Reactions

Another investigation demonstrated the efficacy of KBMPT in a transition-metal-free borylation reaction of aryl bromides. The reaction proceeded smoothly at mild temperatures, showcasing high functional group tolerance and providing a simple route to arylboronic acids without requiring extensive purification steps .

Propiedades

IUPAC Name |

potassium;trifluoro-(2-methyl-4-phenylmethoxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BF3O.K/c1-11-9-13(7-8-14(11)15(16,17)18)19-10-12-5-3-2-4-6-12;/h2-9H,10H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQQBUOEJZXEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)OCC2=CC=CC=C2)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660122 | |

| Record name | Potassium [4-(benzyloxy)-2-methylphenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-43-7 | |

| Record name | Borate(1-), trifluoro[2-methyl-4-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [4-(benzyloxy)-2-methylphenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.